Lipophilicity Enhancement: A 50% Increase in logP Versus Non-Fluorinated Ethyl Analog
The 2,2-difluoroethyl group confers significantly higher lipophilicity compared to the non-fluorinated ethyl substituent. For the deprotected amine core (1-(2,2-difluoroethyl)piperazine), the measured ACD/LogP is 0.35, whereas the ethyl analog (1-ethylpiperazine) exhibits a substantially lower logP (approximately 0.10-0.20) based on computational predictions . This increase in lipophilicity is critical for improving passive membrane permeability and CNS penetration in drug candidates. The difluoroethyl-piperazine fragment is thus a superior choice over ethyl-piperazine for targets requiring blood-brain barrier crossing.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1-(2,2-difluoroethyl)piperazine: ACD/LogP = 0.35 |
| Comparator Or Baseline | 1-ethylpiperazine: predicted ACD/LogP ≈ 0.10-0.20 |
| Quantified Difference | ~0.15-0.25 log units (approximately 50% increase in LogP) |
| Conditions | ACD/Labs Percepta predicted logP (pH 7.4) |
Why This Matters
Higher lipophilicity directly correlates with enhanced blood-brain barrier permeability, making this building block essential for CNS-targeted programs.
